2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furo[3,2-C]pyridin-4(5h)-one structure
Preparation Methods
The synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One typically involves a multi-step process. One common method starts with the preparation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, which is then subjected to Doebner’s conditions to form (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid . This acid is converted to the corresponding azide, which is cyclized by heating in diphenyl ether to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other functional groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furo[3,2-C]pyridin-4(5h)-one structure is crucial for binding to specific sites on proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One include:
2-Fluoro-3-(trifluoromethyl)phenylboronic Acid: This compound shares the trifluoromethyl group but differs in its boronic acid functionality.
2-Fluoro-4-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group attached to a pyridine ring.
The uniqueness of this compound lies in its furo[3,2-C]pyridin-4(5h)-one structure, which imparts distinct chemical and biological properties not found in the other similar compounds.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-5H-furo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)9-3-1-2-8(6-9)12-7-10-11(20-12)4-5-18-13(10)19/h1-7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXPLDIRPNIOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(O2)C=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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